saliniketal A

Description

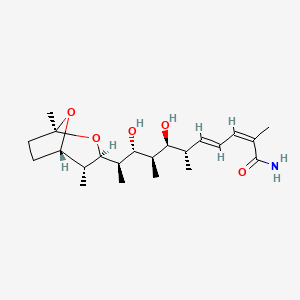

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H37NO5 |

|---|---|

Molecular Weight |

395.5 g/mol |

IUPAC Name |

(2Z,4E,6S,7S,8R,9R,10R)-10-[(1S,3S,4R,5S)-1,4-dimethyl-2,8-dioxabicyclo[3.2.1]octan-3-yl]-7,9-dihydroxy-2,6,8-trimethylundeca-2,4-dienamide |

InChI |

InChI=1S/C22H37NO5/c1-12(8-7-9-13(2)21(23)26)18(24)15(4)19(25)16(5)20-14(3)17-10-11-22(6,27-17)28-20/h7-9,12,14-20,24-25H,10-11H2,1-6H3,(H2,23,26)/b8-7+,13-9-/t12-,14+,15+,16+,17-,18-,19+,20+,22-/m0/s1 |

InChI Key |

GRVRRAOIXXYICO-XVBWCICRSA-N |

Isomeric SMILES |

C[C@@H]1[C@@H]2CC[C@@](O2)(O[C@H]1[C@H](C)[C@@H]([C@H](C)[C@H]([C@@H](C)/C=C/C=C(/C)\C(=O)N)O)O)C |

Canonical SMILES |

CC1C2CCC(O2)(OC1C(C)C(C(C)C(C(C)C=CC=C(C)C(=O)N)O)O)C |

Synonyms |

saliniketal A |

Origin of Product |

United States |

Isolation and Optimized Production Methodologies for Saliniketal a

Cultivation of Salinispora arenicola Strains for Saliniketal A Production

Salinispora arenicola is an obligate marine actinomycete, meaning it requires seawater for growth. This bacterium is commonly found in tropical and subtropical marine sediments and has a cosmopolitan distribution. Cultivation of S. arenicola for secondary metabolite production, including this compound, typically involves growth in liquid media formulated with seawater. wikipedia.org

Standard cultivation media mentioned in research include A1 liquid media (containing starch, yeast extract, and peptone in seawater) for seed cultures and A1BFeC liquid media (supplemented with KBr, Fe₂(SO₄)₃·4H₂O, and CaCO₃) for production cultures. wikipedia.org Cultures are generally incubated at temperatures around 28°C with shaking to ensure adequate aeration. wikipedia.org Cultivation periods can vary, with some studies indicating harvesting after approximately seven days. wikipedia.org

Advanced Extraction and Chromatographic Purification Strategies

The extraction of this compound from Salinispora arenicola cultures often involves solvent-based methods. A common approach is the extraction of culture broth with organic solvents such as ethyl acetate (B1210297), sometimes after acidifying the culture. wikipedia.org Alternatively, adsorbent resins like XAD-7 resin can be added directly to the culture to adsorb organic products, followed by elution from the resin using solvents like acetone. wikipedia.org The organic extracts are then typically concentrated under vacuum. wikipedia.org

Purification of this compound from crude extracts necessitates chromatographic techniques due to the complexity of the metabolite mixture produced by S. arenicola. Initial purification steps may involve silica (B1680970) gel flash chromatography using solvent gradients, such as methanol (B129727)/chloroform mixtures. wikipedia.org Further purification to obtain pure this compound often employs high-performance liquid chromatography (HPLC), particularly reversed-phase HPLC with C18 columns. wikipedia.org Isocratic or gradient elution systems using solvent mixtures like acetonitrile (B52724)/water or methanol/water are utilized for separation. wikipedia.org

An example purification procedure involved fractionating a crude extract by vacuum liquid chromatography on an ODS column with a stepwise elution of methanol in water. Subsequent semi-preparative HPLC of fractions using isocratic or gradient elution with methanol or acetonitrile in water allowed for the isolation of this compound.

Strain-Specific Metabolomic Profiling and Production Enhancement

Metabolomic studies have revealed that this compound is part of the core chemotype produced by Salinispora arenicola. This means that this compound, along with rifamycins (B7979662) and staurosporines, is consistently produced by examined strains of S. arenicola, regardless of their geographical origin. This conserved production profile suggests that the biosynthetic gene cluster for saliniketals is highly conserved within this species.

While this compound is a core metabolite, variations in the production of accessory metabolites can occur between different S. arenicola strains. Metabolomic fingerprinting using techniques like HPLC-MS and molecular networking can be employed to analyze the metabolic diversity of different strains and identify variations in the accumulation of specific compounds, including saliniketals. This profiling can help in selecting strains with higher this compound production potential.

Research indicates that the production of saliniketals and rifamycins is linked, suggesting a shared biosynthetic origin. wikipedia.org This co-occurrence and shared pathway are important considerations for optimizing this compound production.

Biotechnological Approaches for this compound Yield Optimization

Understanding the biosynthetic pathway of this compound is crucial for applying biotechnological strategies to enhance its production. Studies have shown that saliniketals are byproducts of the rifamycin (B1679328) biosynthetic pathway, diverging at an intermediate stage. wikipedia.org The cytochrome P450 monooxygenase enzyme encoded by the sare1259 gene in S. arenicola plays a key role in catalyzing oxidative rearrangement reactions of a rifamycin intermediate (34a-deoxyrifamycin W) to yield both rifamycins and saliniketals. wikipedia.org

Comprehensive Structural Elucidation of Saliniketal a

X-ray Crystallography for Definitive Structural Confirmation

X-ray crystallography is a powerful technique that can provide unambiguous three-dimensional structural information, including bond lengths, bond angles, and relative stereochemistry. wikipedia.orglibretexts.orgtechnologynetworks.comyoutube.com In the case of saliniketal A, obtaining suitable crystals for X-ray analysis was crucial for definitive structural confirmation. Research indicates that X-ray diffraction analysis was used in the structure elucidation process, providing a clear picture of the molecule's arrangement in the crystal lattice. researchgate.netresearchgate.net This technique helped to consolidate the structure initially proposed based on spectroscopic data. researchgate.net

Chiroptical Methods for Absolute Configuration Determination (e.g., Circular Dichroism)

Determining the absolute configuration of a chiral molecule is essential for a complete structural description. Chiroptical methods, such as Circular Dichroism (CD) spectroscopy, are valuable tools for this purpose. mtoz-biolabs.comspectroscopyasia.comrsc.orgnih.govnih.gov CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral substance. mtoz-biolabs.comspectroscopyasia.com The resulting CD spectrum is characteristic of the molecule's chromophores and their spatial arrangement, providing information about its absolute configuration. mtoz-biolabs.comrsc.org

For this compound, experimental ECD (Electronic Circular Dichroism) spectra were compared with those of related compounds to propose its absolute configuration. researchgate.netmdpi.com This approach, often combined with computational calculations, is a standard method for determining the absolute stereochemistry of complex natural products when direct methods like anomalous dispersion X-ray crystallography are challenging. mtoz-biolabs.comspectroscopyasia.com

Computational Chemistry Approaches in Structure Elucidation

Computational chemistry methods, particularly Density Functional Theory (DFT) calculations, are increasingly integrated into natural product structure elucidation. mdpi.comconicet.gov.ar These methods can be used to predict spectroscopic parameters, such as NMR chemical shifts and ECD spectra, for proposed structures and their stereoisomers. mdpi.comconicet.gov.ar By comparing calculated spectra with experimental data, researchers can validate or refute structural hypotheses and determine the most likely structure and stereochemistry. mdpi.comconicet.gov.ar

Total Synthesis and Synthetic Analogues of Saliniketal a

Key Strategic Retrosynthetic Disconnections and Fragment Synthesis

Retrosynthetic strategies for saliniketal A typically involve disconnecting the molecule into simpler, more readily accessible fragments. Common disconnections have targeted the C-C bonds that link the dioxabicyclo[3.2.1]octane core to the polyketide chain and the dienamide moiety. For instance, one strategy involved a convergent aldol (B89426) coupling of two complex fragments. acs.orgacs.orgnih.gov Another approach utilized a late-stage Stille coupling to introduce the dienamide unit. acs.orgnih.govfigshare.com Fragment synthesis often involves the preparation of the bicyclic core and the polyketide side chain independently before coupling. acs.orgacs.orgnih.gov

Stereocontrol Strategies in the Synthesis of Complex Stereocenters

Controlling the stereochemistry of the nine stereocenters in this compound is paramount for a successful synthesis. dicp.ac.cnacs.orgacs.orgnih.gov Various strategies have been employed to achieve high levels of stereoselectivity.

Diastereoselective Aldol and Reduction Sequences

Diastereoselective reactions, particularly aldol additions and subsequent reductions, have been crucial for setting multiple stereocenters. The Paterson synthesis, for example, utilized two boron aldol/reduction sequences to control six of the nine stereocenters. acs.orgnih.govfigshare.com The De Brabander synthesis of saliniketal B also featured a stereoselective aldol coupling where the selectivity was influenced by a γ-stereogenic methyl group, followed by an anti-selective reduction of the β-hydroxyketone. acs.orgacs.orgnih.govthieme-connect.com

| Synthesis Approach | Key Diastereoselective Steps | Stereocenters Controlled |

| Paterson | Boron aldol/reduction sequences (two) | 6 of 9 |

| De Brabander | Stereoselective aldol coupling, anti-reduction | Multiple |

Asymmetric Catalysis in Stereoselective Bond Formations

While diastereoselective methods have been prominent, asymmetric catalysis offers an alternative for establishing chirality. Although not as extensively highlighted in the context of this compound synthesis in the provided results, asymmetric catalysis is a powerful tool in the synthesis of complex chiral molecules chiralpedia.commdpi.comorganic-chemistry.org and has been explored in related contexts, such as the enantioselective synthesis of bridged bicyclic ketals researchgate.net.

Construction of the Dioxabicyclo[3.2.1]octane Core

A defining feature of this compound is its dioxabicyclo[3.2.1]octane core. dicp.ac.cnacs.orgresearchgate.netacs.orgnih.gov The efficient and stereoselective construction of this bicyclic ketal system is a critical step in the total synthesis.

Intramolecular Wacker-Type Cyclizations

Intramolecular Wacker-type cyclization has been a key strategy for installing the bicyclic acetal (B89532) core in saliniketal synthesis. acs.orgnih.govfigshare.comibict.brresearchgate.net This reaction involves the palladium-catalyzed cyclization of an alcohol onto a pendant alkene, leading to the formation of the cyclic ether. The Paterson synthesis specifically highlights the use of an intramolecular Wacker-type cyclization for this purpose. acs.orgnih.govfigshare.com

| Synthesis Approach | Core Construction Method |

| Paterson | Intramolecular Wacker-type cyclization |

| De Brabander | Pt(II)-catalyzed cycloisomerization |

Platinum(II)-Catalyzed Cycloisomerization Methodologies

A key step in some total syntheses of this compound and related analogues is the construction of the 2,8-dioxabicyclo[3.2.1]octane ring system. tdl.orgnih.govthieme-connect.comnih.gov Platinum(II)-catalyzed cycloisomerization of alkynediols has proven to be an effective methodology for assembling this bicyclic core. nih.govthieme-connect.comnih.govresearchgate.netacs.org This approach highlights the utility of Pt(II)-mediated reactions in forming complex cyclic ether structures. nih.govthieme-connect.comnih.gov

Late-Stage Functionalization and Dienamide Unit Installation

Late-stage functionalization (LSF) is a powerful strategy in complex molecule synthesis, allowing for the introduction of functional groups or modifications late in the synthetic route. rsc.orgnih.govwikipedia.orgrsc.org In the context of this compound, LSF has been particularly relevant for installing the crucial (2Z,4E)-dienamide unit. acs.orgnih.gov

Stille Coupling Reactions

Stille coupling, a palladium-catalyzed cross-coupling reaction between an organostannane and an organic halide or pseudohalide, has been employed as a late-stage step to append the dienamide fragment to the synthesized core of this compound. acs.orgnih.govfigshare.comlibretexts.org This reaction is known for its functional group tolerance and wide scope, making it suitable for coupling complex fragments. libretexts.org

Dihydropyranone Fragmentation and Amidation Sequences

Another approach to install the dienamide unit involves a dihydropyranone fragmentation followed by an amidation sequence. tdl.orgacs.orgnih.govnih.gov This unusual one-pot operation has been utilized in some syntheses of saliniketal B, a closely related analogue of this compound. nih.govnih.gov The sequence typically involves a fragmentation of a dihydropyranone intermediate, liberating a carboxylic acid, which is then subjected to in situ amidation to form the dienamide. nih.gov Reagents such as tris(2,2,2-trifluoroethyl) borate (B1201080) (Sheppard amidation reagent) or peptide coupling reagents like HATU, EDC, or carbodiimides in combination with additives like HOBt can be used for amidation. wikipedia.orgwikipedia.orgpeptide.com

Development of this compound Derivatives for Mechanistic Probes

The synthesis of this compound derivatives is crucial for understanding its biological activity and mechanism of action. By systematically modifying specific parts of the molecule, researchers can investigate the role of different functional groups and structural features in its interaction with biological targets, such as ornithine decarboxylase. tdl.orgtdl.orgacs.orgnih.govresearchgate.net These synthetic analogues serve as mechanistic probes, helping to elucidate how this compound exerts its biological effects. tdl.orgtdl.orgacs.orgnih.gov Studies aimed at structure-function and mode-of-action have been a driving force behind the development of synthetic routes to this compound and its analogues. tdl.orgtdl.orgacs.orgnih.govnih.gov

Biosynthetic Pathways of Saliniketal a

Polyketide Synthase (PKS) Origin of Saliniketal A Core Structure

The core structure of this compound is of polyketide origin, assembled by a Type I Polyketide Synthase (PKS). nih.govnih.gov Polyketides are a diverse class of natural products synthesized through the repeated condensation of small carboxylic acid units, in a process biochemically similar to fatty acid synthesis. wikipedia.org

The biosynthesis of this compound is intimately linked with that of the rifamycin (B1679328) antibiotics, which are co-produced by S. arenicola. nih.gov The structural similarity between the saliniketals and the ansa chain of rifamycins (B7979662) pointed towards a shared biosynthetic origin. mdpi.com Research has confirmed that the PKS machinery responsible for rifamycin synthesis also produces the precursor to this compound. This process begins with the aromatic starter unit, 3-amino-5-hydroxybenzoic acid (AHBA), which is then elongated by the PKS modules using a combination of two acetate (B1210297) and eight propionate (B1217596) extender units to build the characteristic polyketide chain. nih.govmdpi.comsemanticscholar.org

Elucidation of Biosynthetic Gene Clusters (BGCs)

The genetic basis for this compound's biosynthesis was uncovered through the analysis of the S. arenicola genome. nih.gov Initial bioinformatic investigations did not reveal a standalone gene cluster for saliniketal production. Instead, evidence pointed towards the large, 92 kb rifamycin biosynthetic gene cluster (SA-rif) as the source of these compounds. nih.gov

This SA-rif cluster is comprised of 39 open reading frames (ORFs). Key components include a 10-module Type I PKS operon (encoded by genes rifA–E), a subcluster of genes for the biosynthesis of the AHBA starter unit, and a significant region dedicated to tailoring and regulatory enzymes. nih.gov The discovery that this single, expansive BGC governs the production of two distinct classes of molecules—rifamycins and saliniketals—highlighted a sophisticated mechanism of biosynthetic divergence. nih.govnih.gov

Interplay between Saliniketal and Rifamycin Biosynthesis

The biosynthesis of saliniketals is not an independent pathway but rather an offshoot of rifamycin production. nih.govnih.gov Studies involving gene inactivation and chemical complementation have conclusively shown that saliniketals are byproducts of the rifamycin pathway, diverging at a specific, late-stage macrocyclic intermediate. nih.gov

Shared Biosynthetic Precursors (e.g., 34a-Deoxyrifamycin W)

The critical branch point in the shared pathway is the compound 34a-deoxyrifamycin W . nih.govnih.govnih.govmdpi.com This molecule serves as the last common precursor for both the rifamycin and saliniketal series. researchgate.net Before this stage, the biosynthetic steps are identical. However, once 34a-deoxyrifamycin W is formed, it can be processed by a key enzyme that directs it down one of two divergent oxidative pathways, leading to either the formation of mature rifamycins or the truncated, rearranged structure of the saliniketals. nih.govresearchgate.net The role of 34a-deoxyrifamycin W as the immediate precursor was confirmed by chemical complementation experiments in mutants where the AHBA synthase gene was inactivated. nih.govresearchgate.net

Role of Cytochrome P450 Monooxygenase (sare1259) in Divergent Pathways

A single enzyme, a cytochrome P450 monooxygenase encoded by the gene sare1259, acts as the gatekeeper that determines the fate of the 34a-deoxyrifamycin W intermediate. nih.govnih.gov This enzyme is a versatile catalyst, capable of performing multiple oxidative rearrangement reactions. nih.govmdpi.com

When Sare1259 acts on 34a-deoxyrifamycin W, it can catalyze a series of oxidative modifications that ultimately lead to the mature rifamycin scaffold. nih.gov Alternatively, it can catalyze a different set of oxidative cleavage and rearrangement reactions on the same precursor, resulting in the cleavage of the macrocyclic structure and formation of the unique bicyclic core of the saliniketals. nih.govresearchgate.net Inactivation of the sare1259 gene in S. arenicola resulted in the complete loss of saliniketal production and the accumulation of the precursor, 34a-deoxyrifamycin W, thereby confirming the enzyme's pivotal role in this biosynthetic bifurcation. nih.gov

Post-Polyketide Modification Enzymes

Post-PKS modifications are crucial for achieving the final, bioactive structure of many natural products, and this compound is no exception. nih.govutexas.edunih.gov After the core polyketide chain is assembled and cyclized, a series of tailoring enzymes modify the structure. In the case of saliniketals, the most dramatic post-PKS event is the cleavage and rearrangement of the rifamycin macrocycle by Sare1259. However, further enzymatic activity has been implicated in the pathway.

Involvement of Flavine Monooxygenases (e.g., Rox Enzyme)

Recent research has identified a second class of enzymes, flavin-dependent monooxygenases (FMOs), that are also involved in saliniketal biosynthesis. nih.govresearchgate.netresearchgate.net Specifically, enzymes known as Rox (rifamycin-degrading monooxygenase) have been shown to catalyze the transformation of rifamycin-related compounds into saliniketal structures. researchgate.net

Biochemical studies demonstrated that Rox enzymes can convert 16-demethylsalinisporamycin into 16-demethylthis compound, a compound analogous to this compound. This finding suggests that the biosynthesis of saliniketals is governed by two distinct, catalytically promiscuous enzymes: the cytochrome P450 Sare1259, which is encoded within the rifamycin BGC, and the Rox flavin monooxygenase, which is encoded elsewhere in the genome. researchgate.net This dual enzymatic strategy adds another layer of complexity and control to the formation of saliniketals.

Oxidative Rearrangement Reactions

The biosynthesis of this compound is a fascinating example of enzymatic diversification, where a single enzyme catalyzes a complex series of reactions to generate multiple structurally distinct natural products. The formation of this compound from the rifamycin biosynthetic pathway is the result of multiple oxidative rearrangement reactions catalyzed by a specific cytochrome P450 monooxygenase. nih.gov This key enzyme is encoded by the gene sare1259 in the marine actinomycete Salinispora arenicola. nih.gov

The crucial branching point from the rifamycin pathway occurs at the intermediate 34a-deoxyrifamycin W. nih.gov The cytochrome P450 enzyme, Sare1259, acts on this precursor to facilitate dual oxidative rearrangements. This enzymatic action dictates whether the pathway proceeds to the formation of mature rifamycins or is diverted to produce the truncated saliniketal structures. nih.gov It is hypothesized that the timing of a key decarboxylation step, also catalyzed by Sare1259, determines the final product class. nih.gov This multifunctional enzyme's ability to catalyze distinct oxidative rearrangements on a common substrate highlights a mechanism for generating chemical diversity within a single biosynthetic pathway. nih.govmdpi.com

Stable Isotope Feeding Experiments in Biosynthesis Elucidation

Stable isotope feeding experiments have been a critical tool in confirming the biosynthetic origins of this compound. These studies were part of a multifaceted approach, alongside genetic manipulations and chemical complementation, to unravel its connection to the well-established rifamycin pathway. nih.gov The structural similarities between the ansa chain of rifamycins and the core structure of saliniketals strongly suggested a shared biosynthetic origin. nih.govnih.gov

Research demonstrated that the rifamycin ansa-chain is assembled from two acetate and eight propionate extender units, initiated by the starter unit 3-amino-5-hydroxybenzoic acid (AHBA). nih.govsemanticscholar.org Stable isotope feeding experiments were instrumental in confirming that this compound is derived from these same precursors. By feeding the producer organism, Salinispora arenicola, with isotopically labeled versions of these precursors and analyzing their incorporation into the final molecule, researchers could definitively trace the biosynthetic route. The results from these experiments, in conjunction with genetic evidence, provided unequivocal proof that saliniketals are not degradation products but are biosynthetically generated as byproducts of the rifamycin pathway. nih.gov

Genetic Manipulation of Producer Strains for Biosynthetic Studies

Genetic manipulation of the producer strain, Salinispora arenicola, has provided definitive evidence for the shared biosynthetic pathway of saliniketals and rifamycins and has identified the key enzymatic step responsible for the pathway's divergence. nih.gov

Two pivotal gene inactivation experiments were conducted using REDIRECT© PCR targeting technology: nih.gov

Inactivation of the Cytochrome P450 Gene (sare1259): To pinpoint the divergence point, the gene sare1259, encoding a cytochrome P450 monooxygenase, was inactivated. The resulting mutant (sare1259::aprR) lost the ability to produce saliniketals as well as the mature rifamycins that are formed after the 34a-deoxyrifamycin W intermediate. nih.gov This demonstrated that the Sare1259 enzyme is the key catalyst responsible for the oxidative rearrangement that converts 34a-deoxyrifamycin W into both saliniketals and later-stage rifamycins, making it the central figure in the biosynthetic branching. nih.gov

These genetic manipulation studies were crucial in identifying this compound as an unexpected product of the rifamycin biosynthetic pathway and in defining the specific enzymatic step that governs its formation. nih.gov

Mechanistic Investigations of Saliniketal A S Biological Activity

Molecular Basis of Ornithine Decarboxylase (ODC) Induction Inhibition

Saliniketal A has been identified as an inhibitor of ornithine decarboxylase (ODC) induction with an IC50 value of 1.95 ± 0.37 µg/mL. nih.gov ODC is the rate-limiting enzyme in the biosynthesis of polyamines, which are essential for cell growth and proliferation. nih.gov The inhibition of ODC induction suggests that this compound may not directly interact with the ODC enzyme itself but rather interferes with the signaling pathways that lead to the increased production of this enzyme.

Current scientific literature does not provide a definitive differentiation between this compound's inhibition of ODC induction and direct enzymatic inhibition. The term "induction inhibition" implies an upstream effect, possibly at the level of gene transcription or protein translation of ODC. However, detailed studies to confirm or exclude a direct interaction with the ODC enzyme are not yet publicly available. The description of its mechanism as "unknown" in some studies underscores the need for further research in this area. nih.govnih.gov

The regulation of polyamine biosynthesis is a complex process. mdpi.com Given that this compound inhibits the induction of ODC, the rate-limiting enzyme, it is plausible that it impacts the regulatory pathways governing polyamine levels. However, specific studies detailing the precise effects of this compound on these regulatory pathways, such as feedback inhibition loops or the expression of other enzymes in the pathway, have not been reported. The consequence of ODC induction inhibition would be a reduction in the cellular pool of polyamines, thereby impeding cell proliferation, but the direct molecular interactions of this compound within these pathways remain to be elucidated. khanacademy.org

Cellular Response Pathways Modulated by this compound

The specific cellular response pathways modulated by this compound have not been extensively characterized in the available scientific literature. Signal transduction pathways are complex cascades that transmit signals from the cell surface to intracellular targets, often culminating in changes in gene expression. nih.govwikipedia.org While it is known that this compound inhibits ODC induction, the upstream signaling events and the broader cellular response pathways that are affected are yet to be identified. Research into how this compound influences pathways such as the MAP kinase cascade or other signaling networks relevant to cell proliferation and survival is needed to provide a more complete picture of its biological activity.

Identification and Validation of Molecular Targets Beyond ODC Induction

To date, the primary reported biological activity of this compound is the inhibition of ODC induction. nih.govkhanacademy.org There is no significant body of research available that identifies and validates other specific molecular targets for this compound. The process of drug target identification is a critical step in understanding the full spectrum of a compound's biological effects and potential therapeutic applications. researchgate.net Future research employing techniques such as affinity chromatography, proteomics, or genetic screening could be instrumental in uncovering additional molecular targets of this compound and further clarifying its mechanism of action.

Structure-Activity Relationship (SAR) Studies for Biological Mechanism Elucidation

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity and can guide the design of more potent and selective analogues.

While the total synthesis of this compound and its analogue Saliniketal B has been successfully achieved, these efforts were primarily focused on confirming their chemical structures and developing efficient synthetic routes. nih.govnih.gov The motivation for some of these syntheses was to enable future structure-function studies. nih.gov However, there is a lack of published research detailing the systematic design and synthesis of a diverse range of chemically modified analogues of this compound specifically for the purpose of comprehensive SAR studies to elucidate its biological mechanism. Such studies would be invaluable in identifying the key pharmacophoric features of the molecule responsible for its inhibitory effect on ODC induction and could lead to the development of novel therapeutic agents.

In Vitro Cellular and Biochemical Assays for Activity Profiling

The biological activity of this compound as an inhibitor of ornithine decarboxylase (ODC) induction has been characterized through specific in vitro cellular and biochemical assays. These assays are fundamental for determining the potency and mechanism of action of potential chemopreventive agents.

The primary assay used to evaluate this compound's activity is the ornithine decarboxylase induction assay . This is a cell-based assay that measures the ability of a compound to prevent the increase in ODC enzyme activity that is typically induced by a tumor promoter, such as a phorbol (B1677699) ester. In this type of assay, a suitable cell line, often a mouse keratinocyte line, is treated with the tumor promoter to induce ODC expression. The test compound, in this case, this compound, is added to assess its ability to block this induction. The ODC activity is then quantified by measuring the amount of radiolabeled CO2 released from a radiolabeled ornithine substrate. The IC50 value is determined as the concentration of the compound that reduces the induced ODC activity by 50%.

In addition to the ODC induction assay, a variety of other in vitro assays could be employed for a more comprehensive activity profile of this compound, although specific data for this compound in these assays is not widely published. These can be broadly categorized as biochemical and cellular assays.

Biochemical assays would involve the use of purified ODC enzyme to determine if this compound directly inhibits the enzyme's catalytic activity. These assays, which can be performed in various formats (radiolabeling, colorimetric, luminescence, or HPLC-based), would clarify whether this compound is a direct enzyme inhibitor or if it acts upstream by affecting ODC gene expression or protein stability.

Cellular assays are critical for understanding the effects of a compound in a more biologically relevant context. Beyond the ODC induction assay, other cellular assays relevant to cancer chemoprevention could include:

Cell Proliferation Assays: To determine the effect of this compound on the growth of various cancer cell lines.

Apoptosis Assays: To investigate whether this compound can induce programmed cell death in cancer cells.

Cell Cycle Analysis: To determine if the compound causes arrest at specific phases of the cell cycle.

The collective data from these in vitro cellular and biochemical assays are essential for building a comprehensive profile of this compound's biological activity and for guiding its further development as a potential cancer chemopreventive agent.

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| Saliniketal B |

Advanced Research Methodologies and Analytical Approaches for Saliniketal a

Microscale Methodologies for Natural Product Elucidation

The study of natural products from microbial sources like Salinispora arenicola often involves working with limited sample quantities. Microscale methodologies are therefore essential for the isolation and initial characterization of compounds such as saliniketal A. These techniques enable researchers to obtain sufficient spectroscopic data and perform chemical manipulations on milligram or even microgram scales. The initial isolation of saliniketals A and B from Salinispora arenicola was the result of extensive studies of the secondary metabolites produced by various strains of this marine actinomycete. researchgate.netnih.gov While specific details on the microscale isolation protocol for this compound are not extensively detailed in the provided results, the successful isolation and subsequent structural elucidation using spectroscopic methods imply the application of techniques suitable for small quantities. researchgate.netnih.gov Microscale techniques are fundamental in natural product chemistry when dealing with compounds isolated from complex biological matrices, allowing for efficient purification and handling of limited samples for subsequent spectroscopic analysis. escholarship.org

Advanced NMR Techniques for Stereochemical Assignments and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of natural products, providing detailed information about the connectivity and spatial arrangement of atoms. For this compound, 1D and 2D NMR spectroscopic methods were primarily used to assign its structure, including the novel bicyclic ring system. researchgate.netnih.govfigshare.com

Advanced NMR techniques are particularly valuable for determining stereochemistry and understanding conformational preferences. While specific advanced NMR experiments beyond standard 2D techniques (like gHMBC and gHSQC mentioned in the context of related compounds or general methods) are not explicitly detailed for this compound in the provided results, the assignment of its structure, which contains a bicyclic system and a complex side chain, would necessitate comprehensive NMR analysis. researchgate.netnih.govamazonaws.com Techniques such as NOE analysis, J-based configurational analysis, and comparison with NMR data of structurally related compounds are commonly employed for stereochemical assignments in complex natural products. rsc.org The use of a cryoprobe, as mentioned in the context of NMR data acquisition for related studies, can significantly enhance sensitivity, which is beneficial when working with small sample amounts of natural products like this compound. nih.gov

An example of NMR data mentioned in the context of this compound studies includes the analysis of an acetonide derivative to determine the configuration of a diol, where new methyl singlets in the 1H NMR and corresponding carbon signals in the 13C NMR spectra provided information about the stereochemistry. amazonaws.com

Quantitative Mass Spectrometry for Metabolite Profiling in Producer Strains

Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS), is a powerful tool for analyzing the metabolic profiles of producer organisms and quantifying metabolites. LC-MS was used to analyze the chemotype of Salinispora strains, allowing for the identification of compounds based on molecular weights, UV spectra, and retention times. asm.org Quantitative mass spectrometry, while not explicitly detailed for this compound quantification in the provided snippets, is crucial for understanding the production levels of this compound in different Salinispora arenicola strains and under varying fermentation conditions. frontiersin.orgresearchgate.net

Metabolomic fingerprinting using MS-based approaches, including LC-MS/MS, has been applied to investigate the metabolic expression of Salinispora strains from different geographic locations. frontiersin.orgnih.gov This allows for a broader assessment of the chemical diversity produced by these bacteria, including the detection of conserved metabolites like saliniketals and rifamycins (B7979662) in S. arenicola strains. frontiersin.orgnih.gov The use of high-resolution accurate mass (HRAM) MS, such as with a QToF mass spectrometer, provides precise mass measurements that aid in the identification and characterization of metabolites. plos.org

Bioinformatic Tools for Genome Mining and BGC Analysis

Bioinformatic tools play a critical role in the discovery and study of natural products by enabling genome mining and the analysis of biosynthetic gene clusters (BGCs). This compound is a polyketide, and its biosynthesis is encoded by genes typically organized in BGCs. nih.gov

Bioinformatic analysis of Salinispora arenicola genomes has been instrumental in understanding the genetic basis for this compound production. Initially, bioinformatic analysis of the S. arenicola rifamycin (B1679328) cluster (SA-rif) did not directly support a previously proposed mechanism for saliniketal formation. nih.gov However, subsequent multidisciplinary approaches involving genomics and chemical analyses led to the identification of the sare1259 encoded cytochrome P450 as a key enzyme in the biosynthesis of saliniketals, suggesting they are byproducts of the rifamycin biosynthetic pathway. nih.gov Bioinformatic analysis of BGCs allows for the prediction of biosynthetic pathways and potential products. rsc.org Comparative genomics of Salinispora species has revealed significant biosynthetic diversity in the form of distinct BGCs, and bioinformatic tools are used to link these gene clusters to their corresponding metabolites. nih.gov While horizontal gene transfer was initially thought to be a major contributor to BGC diversity, recent analyses suggest that vertical inheritance also plays a significant role in conserving BGCs over evolutionary timescales, leading to diversification among species. biorxiv.org

Molecular Networking and Global Natural Products Social Molecular Networking (GNPS) for Derivative Discovery

Molecular networking, particularly through platforms like Global Natural Products Social Molecular Networking (GNPS), is a powerful metabolomic tool used to visualize the chemical diversity within complex samples and facilitate the discovery of related compounds and derivatives. nih.govnih.govproquest.com This approach clusters related chemical structures based on the similarity of their fragmentation patterns obtained from tandem mass spectrometry (MS/MS) data. nih.govnih.gov

Molecular networking has been applied to the metabolic profiling of Salinispora strains, including S. arenicola, allowing for the dereplication (rapid identification of known metabolites) and the tentative identification of new or related natural products. frontiersin.orgnih.govnih.gov By comparing acquired MS/MS spectra to spectral libraries within GNPS, known compounds like saliniketals can be annotated. nih.gov Molecular networking helps to navigate the complexity of microbial extracts and can reveal molecular families, including potential derivatives of known compounds like this compound, even if most families in a network are not yet annotated in the library. nih.gov This method is particularly useful for exploring the chemical diversity produced by different strains or under various culture conditions. frontiersin.orgresearchgate.netnih.gov

Chemical Derivatization for Enhanced Analytical Characterization

Chemical derivatization involves chemically modifying a compound to enhance its analytical properties for techniques like chromatography and mass spectrometry or to facilitate structural elucidation. jfda-online.com For this compound, chemical derivatization has been employed in structural studies. Unexpectedly, derivatization of this compound with Mosher's acid chloride resulted in a functional group interconversion of an unsaturated primary amide to the corresponding nitrile under mild conditions. researchgate.netnih.govfigshare.com This specific reaction provided insights into the reactivity of the primary amide functional group in this compound and yielded a derivative that could be further analyzed. researchgate.netnih.govfigshare.com

Chemical derivatization can improve volatility, enhance detection sensitivity, aid in chromatographic separation (e.g., separating enantiomers by converting them to diastereomers), and generate informative fragmentation patterns in mass spectrometry, thereby facilitating structural elucidation. jfda-online.com The use of Mosher's esters, as implied by the reaction with Mosher's acid chloride, is a common derivatization strategy in NMR spectroscopy for determining the absolute configuration of chiral centers in natural products. amazonaws.com

Future Directions and Emerging Research Avenues for Saliniketal a

Further Elucidation of Undiscovered Molecular Mechanisms and Targets

While saliniketal A has been shown to inhibit ornithine decarboxylase induction, the precise molecular mechanisms underlying this activity and the full spectrum of its biological targets remain to be fully elucidated. Future studies are needed to identify other potential protein interactions or cellular pathways modulated by this compound. Investigating its effects on various cellular processes could reveal novel therapeutic applications beyond cancer chemoprevention. For instance, although saliniketals A and B showed weak or no cytotoxicity against tested cancer cell lines in one study, further research should explore semi-synthesized derivatives with potentially improved pharmacological properties and lower toxicity against normal cells. mdpi.com

Exploration of Unexpressed Biosynthetic Gene Clusters for Novel Analogues

Salinispora species, including S. arenicola, are known for their rich secondary metabolome and possess numerous biosynthetic gene clusters (BGCs), many of which may be unexpressed under standard laboratory conditions. researchgate.netnih.govnih.gov Exploring these silent BGCs through various "one strain, many compounds" (OSMAC) approaches or genetic manipulation techniques could lead to the discovery of novel saliniketal analogues with potentially enhanced bioactivity or altered properties. researchgate.net Genomic analysis of Salinispora strains has revealed a considerable diversity of natural product BGCs, suggesting a vast untapped potential for discovering new compounds. nih.gov

Development of Chemoenzymatic or Synthetic Biology Approaches for Production

The production of complex natural products like this compound from their native microbial sources can be challenging due to low yields or difficulties in cultivation. Developing chemoenzymatic or synthetic biology approaches offers promising avenues for more efficient and scalable production. researchgate.netresearchgate.netmdpi.commonash.edumdpi.com Chemoenzymatic synthesis combines the specificity of enzymatic reactions with the versatility of chemical transformations. mdpi.commonash.edursc.org Synthetic biology approaches could involve engineering heterologous hosts with the saliniketal biosynthetic pathway genes or modifying the native S. arenicola strain to enhance saliniketal production and potentially generate structural variants. researchgate.net The identification of the cytochrome P450 enzyme Sare1259 as a key enzyme in the shared biosynthesis of saliniketals and rifamycins (B7979662) provides a potential target for such engineering efforts. nih.govacs.orgmdpi.comfrontiersin.org

Expanding SAR Studies to Uncover Deeper Structure-Function Relationships

While some initial insights into the structure-activity relationships (SAR) of saliniketals exist, particularly concerning their inhibition of ornithine decarboxylase induction, more extensive SAR studies are needed. nih.govnih.gov Synthesizing or isolating a library of saliniketal analogues with targeted structural modifications and evaluating their biological activities will be crucial for understanding how specific parts of the molecule contribute to its function. This knowledge can guide the rational design of more potent and selective derivatives for therapeutic or other applications. Total synthesis efforts, like the concise synthesis of saliniketal B, can provide access to sufficient quantities of compounds for such studies. nih.gov

Investigation of Ecological Roles and Chemical Ecology of this compound

The ecological function of many bacterial secondary metabolites, including this compound, remains largely unknown. nih.govnih.govasm.org Salinispora arenicola inhabits marine sediments, a complex environment where chemical interactions play significant roles in microbial competition, communication, and adaptation. asm.orgplos.orgfrontiersin.org Research into the chemical ecology of this compound could reveal its role in these interactions, such as defense against predators or competitors, signaling within microbial communities, or adaptation to specific environmental conditions like hypoxia. nih.govasm.org Understanding its ecological context can provide insights into the evolutionary pressures that led to its production and potentially uncover new bioactivities relevant to environmental applications. This compound has been suggested as a potential chemical marker for S. arenicola. frontiersin.org

Novel Analytical Methodologies for Complex Mixture Analysis in Natural Product Research

Natural product research often involves the analysis of complex mixtures from microbial extracts. The discovery and characterization of compounds like this compound benefit greatly from advanced analytical techniques. Future directions in this area include the development and application of novel methodologies for the more efficient and sensitive detection, isolation, and structural elucidation of saliniketal and its potential analogues within these complex matrices. frontiersin.org Techniques such as advanced mass spectrometry, nuclear magnetic resonance spectroscopy, and hyphenated techniques, combined with sophisticated data analysis tools like molecular networking, are essential for exploring the full chemical diversity produced by Salinispora strains and identifying new saliniketal-related compounds. researchgate.netnih.govasm.orgfrontiersin.org

Q & A

Q. What spectroscopic methods are used to elucidate the structure of Saliniketal A?

this compound’s structure is confirmed through a combination of 1H NMR, 13C NMR, and high-resolution mass spectrometry (HR-MS) . Key structural features include a dioxabicyclo[3.2.1]octane core, a hydroxyl group at C13, and a methyl group at C17 . For example, the 1H NMR spectrum (400 MHz, CD3OD) reveals distinct signals for the E,Z-dienamide moiety (δ 6.59 ppm, dd) and the bicyclic system (δ 4.23 ppm, dd), while HR-MS confirms the molecular formula (C22H38NO5, [M+H]+ observed at m/z 396.2745) . Isotopic labeling (e.g., [13C3]propionate) further validates biosynthetic pathways in Salinispora arenicola .

Q. What is the biological significance of this compound in cancer research?

this compound inhibits ornithine decarboxylase (ODC) induction , a key enzyme in polyamine biosynthesis and a target of the oncogene MYC. Unlike α-DFMO (a direct ODC inhibitor), this compound attenuates ODC upregulation triggered by tumor promoters, making it a potential chemopreventive agent. Methodologies to study this include ODC activity assays (measuring putrescine levels) and gene expression profiling (e.g., MYC knockdown experiments) .

Q. What synthetic strategies are employed for constructing the dioxabicyclo[3.2.1]octane core of this compound?

The bicyclic core is synthesized via Pt(II)-catalyzed cycloisomerization of alkynediol precursors. This method achieves high stereoselectivity, critical for replicating the natural product’s configuration. For example, PtCl2 in toluene at 80°C drives cyclization with >90% yield, as validated by De Brabander’s group .

Advanced Research Questions

Q. How do stereochemical challenges in aldol condensation impact this compound synthesis?

The γ-stereo-directing methyl group in the aldol precursor ensures syn-aldol product formation, crucial for the C9–C10 bond. Contradictions arise when varying reaction conditions (e.g., LiHMDS vs. TBAF) lead to divergent stereochemical outcomes. For instance, LiHMDS at -78°C in THF achieves 95% conversion to the desired E,Z-dienamide, while TBAF induces elimination side reactions . Optimization requires kinetic vs. thermodynamic control studies and computational modeling of transition states .

Q. What enzymatic pathways link this compound to rifamycin biosynthesis?

The sare1259-encoded cytochrome P450 enzyme catalyzes shared steps in Saliniketal and rifamycin biosynthesis. LC-MS analysis of S. arenicola extracts reveals intermediates like 16-deoxythis compound (m/z 418.429), suggesting a bifurcation pathway from rifamycin SV. Genetic knockout studies of rox homologs (e.g., SaRox) further clarify this relationship .

Q. How can metabolomic fingerprinting resolve contradictions in this compound production across bacterial strains?

Stable isotope labeling (e.g., [15N]AHBA) and LC-MS-based metabolomics differentiate this compound profiles in S. arenicola strains (e.g., BRA vs. PTM). For example, strain PTM shows a distinct m/z 434.361 signature, indicating methyltransferase activity absent in other strains. Multivariate analysis (PCA or OPLS-DA) identifies key metabolic nodes for pathway engineering .

Q. What methodological advances address low yields in late-stage deprotection/amide coupling?

A one-pot desilylation/dihydropyranone cleavage/amination sequence improves efficiency. Using 10 equiv. TBAF in THF followed by NH3 gas and EDC/HOBt coupling achieves 72% yield for the final amide bond, compared to traditional stepwise methods (18.4% overall yield in Paterson’s synthesis) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.